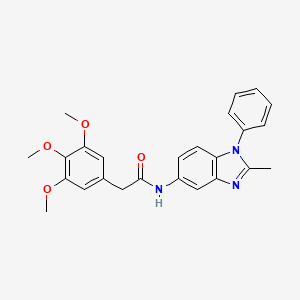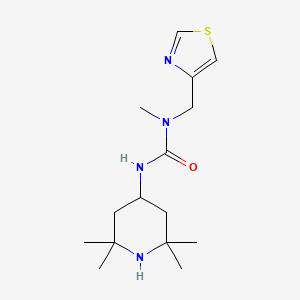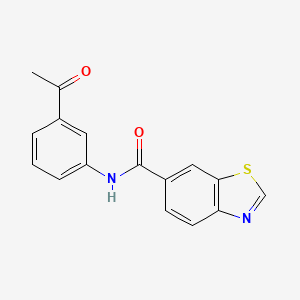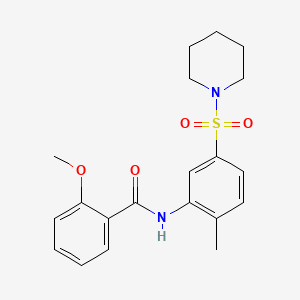
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, also known as MPTA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPTA has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has been studied for its potential applications in various fields such as cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, this compound has been studied for its potential as a neuroprotective agent that can prevent neuronal damage caused by oxidative stress. In drug discovery, this compound has been used as a lead compound to design and synthesize new analogs with improved properties.
Wirkmechanismus
The mechanism of action of N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation. Additionally, this compound has been shown to activate the AMP-activated protein kinase pathway, which is involved in cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit cell migration and invasion. In neuronal cells, this compound has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve mitochondrial function. In animal models, this compound has been shown to reduce tumor growth, improve cognitive function, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. This compound can be synthesized using simple and inexpensive starting materials, and it is relatively stable under normal lab conditions. Additionally, this compound has low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, this compound also has some limitations, including its solubility and specificity. This compound is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound has low specificity for some targets, which can make it difficult to study its effects on specific pathways.
Zukünftige Richtungen
There are several future directions for research on N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide, including the design and synthesis of new analogs with improved properties, the study of its effects on specific targets and pathways, and the development of new applications in various fields. One possible direction is the design of this compound analogs that are more soluble and specific for certain targets. Another direction is the study of this compound's effects on specific signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. Additionally, this compound has potential applications in other fields such as agriculture and environmental science, where it can be used as a pesticide or a pollutant remover.
Synthesemethoden
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide can be synthesized using various methods, but the most common one involves the reaction of 2-methyl-1-phenylbenzimidazole-5-carboxylic acid with 3,4,5-trimethoxyphenylacetyl chloride in the presence of a base such as triethylamine. The resulting this compound is then purified using column chromatography. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Eigenschaften
IUPAC Name |
N-(2-methyl-1-phenylbenzimidazol-5-yl)-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4/c1-16-26-20-15-18(10-11-21(20)28(16)19-8-6-5-7-9-19)27-24(29)14-17-12-22(30-2)25(32-4)23(13-17)31-3/h5-13,15H,14H2,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROACKUORFLGKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C3=CC=CC=C3)C=CC(=C2)NC(=O)CC4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-2H-benzotriazole-5-carboxamide](/img/structure/B7532915.png)
![2-[Methyl-(6-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7532919.png)
![4-[1-[(2-Chlorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-(4-methylpiperazin-1-yl)-1,3-thiazole](/img/structure/B7532934.png)

![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-(morpholin-4-ylmethyl)benzamide](/img/structure/B7532947.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(thiophen-3-ylmethyl)urea](/img/structure/B7532948.png)
![N-[4-[methyl-(4-pyrimidin-2-yloxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7532955.png)

![3-[2-(4-fluorophenyl)-1H-indol-3-yl]-N-(1H-pyrazol-5-yl)propanamide](/img/structure/B7532964.png)

![2,3-Dihydroindol-1-yl-[2-(1-methyltetrazol-5-yl)sulfanyl-5-nitrophenyl]methanone](/img/structure/B7532979.png)

![N-(2-methoxyethyl)-2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7532989.png)
![[4-(2-Tert-butyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7532996.png)
